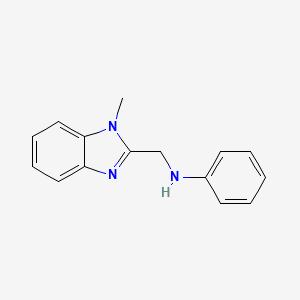
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone is an intricate organic compound featuring diverse functional groups, including pyrimidinyl, piperidinyl, and triazolyl structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep procedure. Starting with the preparation of the pyrimidinyl and triazolyl intermediates, the synthetic route proceeds with the formation of the piperidinyl moiety followed by the final coupling reaction. Key reagents include:
5,6-Dimethylpyrimidine: Prepared via condensation reactions.
Piperidine: Commonly commercially available.
Sodium azide: Used in the synthesis of the triazole ring.
Industrial Production Methods: Scale-up for industrial production demands careful optimization of reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper might be employed to enhance reaction efficiency. Solvent selection plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favored.
化学反応の分析
Types of Reactions: The compound engages in a variety of chemical reactions, owing to its multifaceted structure:
Oxidation: The pyrimidinyl and triazolyl rings can undergo oxidation, forming N-oxides.
Reduction: The piperidinyl group can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution is possible at the dimethylpyrimidinyl moiety.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts reagents or halogenation under Lewis acid catalysts.
Major Products: Depending on reaction conditions, major products include derivatives with modified electronic properties, such as N-oxide derivatives or halogenated analogs.
科学的研究の応用
This compound serves as a cornerstone in various research domains:
Chemistry: Acts as a building block for more complex molecules.
Biology: Potentially used as a probe in biochemical assays due to its unique reactive sites.
Medicine: Investigated for pharmacological properties, such as enzyme inhibition or receptor binding.
Industry: Employed in the development of advanced materials with specific electronic or mechanical properties.
作用機序
The mechanism of action is intricately tied to its structure, enabling interaction with multiple molecular targets:
Molecular Targets: Can interact with specific enzymes or receptors due to its triazole and pyrimidine rings.
Pathways Involved: Participates in pathways that involve nucleophilic substitution or electrophilic addition, leveraging its functional groups to modulate biological activity.
類似化合物との比較
(2H-1,2,3-Triazol-4-yl)methanone derivatives: Feature similar triazole functionality.
5,6-Dimethylpyrimidine derivatives: Share the pyrimidine core but differ in additional functional groups.
Piperidinylmethanone derivatives: Contain the piperidine ring but lack the triazole-pyrimidine connectivity.
This detailed breakdown should provide you with a comprehensive understanding of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone, from its preparation to its wide array of applications.
特性
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCSRUYXYZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)
![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2664964.png)



![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/new.no-structure.jpg)

![N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2664971.png)
